Glaucine hydrobromide
CAS No.: 5996-06-5
Cat. No.: VC21331248
Molecular Formula: C21H26BrNO4
Molecular Weight: 436.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5996-06-5 |
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Molecular Formula | C21H26BrNO4 |
Molecular Weight | 436.3 g/mol |
IUPAC Name | (6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrobromide |
Standard InChI | InChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1 |
Standard InChI Key | DFFLCVRJWUOGPN-RSAXXLAASA-N |
Isomeric SMILES | CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br |
SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br |
Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br |
Chemical Identification and Structural Properties
Nomenclature and Chemical Identification
Glaucine hydrobromide represents the hydrobromide salt of the aporphine alkaloid glaucine. The compound is identified through various systematic and common names across chemical databases and literature. The principal identifiers and chemical descriptors are summarized in Table 1.
Parameter | Information |
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IUPAC Name | (6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline hydrobromide (for (+)-form) |
Alternative IUPAC | 4H-Dibenzo(de,g)quinoline,5,6,6a,7-tetrahydro-6-methyl-1,2,9,10-tetramethoxy-, hydrobromide |
Common Synonyms | Glaucine HBr, (+)-Glaucine hydrobromide, d-Glaucine hydrobromide |
CAS Numbers | 5996-06-5 ((+)-form), 50722-32-2 (racemic) |
Molecular Formula | C21H26BrNO4 |
Molecular Weight | 436.3 g/mol |
Parent Compound | (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline |
The compound exists in both the dextrorotatory form ((+)-glaucine hydrobromide) and the racemic mixture (dl-glaucine hydrobromide), with distinct CAS registry numbers for each variant .
Structural Characteristics
Glaucine hydrobromide belongs to the aporphine alkaloid class, characterized by a tetracyclic structure with four methoxy groups at positions 1, 2, 9, and 10, and a methyl group at position 6. The molecular structure incorporates a quaternary nitrogen atom that forms an ionic bond with the bromide counterion .
The chiral center at position 6a determines the stereochemistry, with the naturally occurring form typically being the S-enantiomer. The three-dimensional conformation of the molecule contributes significantly to its biological activity and receptor interactions .
Chemical Properties
The InChI code (1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1) and InChI key (DFFLCVRJWUOGPN-RSAXXLAASA-N) provide standardized representations of the compound's structure, enabling precise chemical database identification and cross-referencing .
The salt form (hydrobromide) enhances the compound's water solubility compared to the free base, making it more suitable for pharmaceutical formulations and biological applications .
Natural Sources and Production
Botanical Origin
Glaucine hydrobromide is primarily derived from Glaucium flavum (yellow poppy), a flowering plant belonging to the Papaveraceae family. This plant has been traditionally used in Bulgarian folk medicine and represents the primary commercial source of the compound .
The yellow poppy contains various alkaloids, with glaucine being one of the principal bioactive constituents. The alkaloid content varies depending on growth conditions, harvest time, and geographical location .
Cultivation and Sourcing
Commercial production of glaucine hydrobromide is notably established in Bulgaria, where suppliers have developed over 20 years of expertise in cultivating medicinal plants according to good agricultural practices. The cultivation of Glaucium flavum is widespread throughout Bulgaria, providing a consistent source of raw material for pharmaceutical production .
The controlled cultivation ensures standardized alkaloid content and minimizes variation in the final pharmaceutical product. The established agricultural practices also support sustainable harvesting and environmental conservation efforts .
Extraction and Purification Technology
The industrial production of glaucine hydrobromide involves sophisticated multi-step processes:
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The alkaloid extraction process requires multiple sequential extractions using solvents of varying polarities to isolate the compound from plant material.
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The crude extract undergoes various technologically complex operations to yield the purified dry substance.
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The manufacturing process adheres to pharmaceutical-grade standards (ICH Q7), ensuring product quality and consistency.
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Production facilities typically span approximately 2000 square meters across five production workshops, with annual production cycles .
Quality control is maintained through validated analytical methods applied at each stage, from raw material testing to intermediate products and the final purified substance. This comprehensive approach ensures transparency and traceability throughout the production process .
Synthesis Methods
Chemical Synthesis Pathways
While natural extraction remains the primary commercial source, chemical synthesis methods for glaucine and its salts have been developed. One notable synthetic pathway involves the conversion of dl-laudanosoline hydrobromide to dl-glaucine phosphate through a multi-step process .
The synthetic route described in literature involves:
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Oxidation of dl-laudanosoline hydrobromide with ferric chloride in an ethanol/water mixture buffered with sodium acetate, yielding dl-1,2,9,10-tetrahydroxyaporphine hydrochloride (76-83% yield).
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Conversion to the free base form.
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Methylation using phenyltrimethylammonium hydroxide in 1,2-dichlorobenzene.
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Precipitation with hydrobromic acid to obtain crude dl-glaucine hydrobromide (74% yield).
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Purification by recrystallization from 50/50 (v/v) ethanol/water to remove by-products like 1-(2-(dimethylamino)ethyl)-3,4,6,7-tetramethoxyphenanthrene hydrobromide.
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Conversion to the phosphate salt through free base formation followed by treatment with phosphoric acid in ethanol (86-88% yield) .
This synthetic approach demonstrates the feasibility of commercial-scale chemical synthesis as an alternative to botanical extraction.
Analytical Characterization
The identity and purity of synthesized glaucine hydrobromide are confirmed through various analytical techniques:
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Spectroscopic methods (NMR, IR, MS) for structural confirmation
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Chromatographic methods (HPLC, TLC) for purity assessment
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Elemental analysis for composition verification
These analytical approaches ensure that the synthetic product meets pharmaceutical quality standards and is equivalent to the naturally derived compound.
Pharmacological Properties and Applications
Principal Therapeutic Action
Glaucine hydrobromide is primarily recognized for its effectiveness as a cough suppressant (antitussive). The compound's primary pharmacological action involves:
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Central mechanism of action on the cough center in the medulla
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Bronchodilatory effects contributing to cough relief
These properties make glaucine hydrobromide a valuable therapeutic agent for managing cough associated with various respiratory conditions.
Additional Pharmacological Effects
Beyond its antitussive properties, research suggests that glaucine hydrobromide possesses multiple beneficial pharmacological activities:
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Anti-inflammatory effects potentially beneficial in conditions like asthma and arthritis
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Bronchodilator properties that complement its antitussive action
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Antioxidant capabilities that may provide protection against oxidative stress
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Analgesic effects suggesting potential applications in pain management
These multifaceted pharmacological properties indicate a broader spectrum of potential therapeutic applications beyond cough suppression, although additional clinical research is needed to fully characterize these effects.
Mechanism of Action
The precise molecular mechanisms underlying glaucine's therapeutic effects involve:
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Interaction with specific receptors in the central nervous system affecting the cough reflex
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Modification of neurotransmitter activity in respiratory control pathways
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Cellular and molecular effects related to anti-inflammatory and antioxidant actions
The compound's unique structure, particularly its tetramethoxy substitution pattern and stereochemistry, contributes significantly to its receptor binding profile and subsequent pharmacological activity.
Current Research and Development
Recent Advances
Contemporary research on glaucine hydrobromide continues to explore both its established applications and potential new therapeutic uses. Recent investigations have focused on:
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Optimizing formulation strategies to enhance bioavailability and efficacy
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Exploring combination therapies with other respiratory medications
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Investigating the molecular basis of its pharmacological actions
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Evaluating its efficacy in specific patient populations and disease states
These research directions aim to maximize the therapeutic potential of this established compound while ensuring safety and effectiveness.
Pharmaceutical Development Considerations
The pharmaceutical development of glaucine hydrobromide-containing products involves several key considerations:
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Salt form selection (hydrobromide vs. phosphate) based on stability, solubility, and bioavailability profiles
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Formulation approaches suitable for respiratory and systemic applications
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Quality control measures to ensure consistent alkaloid content and purity
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Regulatory requirements specific to botanically-derived pharmaceutical ingredients
These factors guide the translation of the raw material into effective pharmaceutical products with reliable quality and performance characteristics.
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